[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS RN®: 1803585-91-2 . It is manufactured by Enamine Ltd . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular weight of “[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is 249.74 . The MDL number is MFCD28954170 .Physical And Chemical Properties Analysis
“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a powder .Wissenschaftliche Forschungsanwendungen
Idiopathic Pulmonary Fibrosis Treatment
This compound has been studied for its potential as a selective inhibitor of discoidin domain receptors (DDRs), which are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Researchers have discovered that targeting DDRs can be a novel therapeutic approach for treating IPF, a severe interstitial lung disease with a median survival time of 2-3 years and a 5-year survival rate below 30% .
Multi-Target Kinase Inhibition
In the context of lung cancer treatment, derivatives of this compound have been developed as multi-target kinase inhibitors. These inhibitors target DDRs while minimizing off-target effects on kinases like PDGFR, FGFR, and KDR, which are associated with toxic side effects .
Pharmacokinetics Optimization
The compound has undergone computer-aided drug design and medicinal chemistry optimization to improve its pharmacokinetic profile. This includes enhancing oral absorption and achieving an ideal tissue distribution, which is crucial for its effectiveness as a medication .
Anti-Fibrotic Effects in Animal Models
The compound has shown promising anti-fibrotic effects in animal models, such as those induced by bleomycin. It has demonstrated superior efficacy compared to existing medications like nintedanib, which is currently used to treat IPF .
Safety and Efficacy as a Candidate Drug
Due to its high safety profile and clear pharmacological effects, the compound is considered a promising candidate drug. It has the potential for further development and clinical application in the treatment of fibrotic diseases .
Collagen Signaling Modulation
Collagen plays a significant role in the development and progression of fibrosis. By inhibiting DDRs, which are unique kinases with collagen as their ligand, the compound can modulate collagen signaling pathways involved in fibrotic diseases .
Potential for Broader Therapeutic Applications
While the current focus is on pulmonary fibrosis, the compound’s mechanism of action suggests it could be explored for broader therapeutic applications in other fibrotic diseases or conditions involving abnormal collagen signaling .
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11;/h1-2,5-8,11H,3-4,9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGXQHXSWBDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.